molecular formula C42H51N7O10S B12369238 PROTAC Aster-A degrader-1

PROTAC Aster-A degrader-1

Cat. No.: B12369238
M. Wt: 846.0 g/mol
InChI Key: SBZKPBAZELGQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

PROTAC Aster-A degrader-1 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but typically involve modifications to the functional groups on the molecule .

Mechanism of Action

The mechanism of action of PROTAC Aster-A degrader-1 involves the recruitment of an E3 ubiquitin ligase to the target protein Aster-A. This recruitment leads to the ubiquitination of Aster-A, marking it for degradation by the proteasome. The PROTAC molecule acts catalytically, meaning it can induce the degradation of multiple copies of Aster-A without being consumed in the process . The molecular targets involved include the sterol transport protein Aster-A and the E3 ubiquitin ligase recruited by the PROTAC .

Properties

Molecular Formula

C42H51N7O10S

Molecular Weight

846.0 g/mol

IUPAC Name

tert-butyl 2-[[4-[3-[4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]propoxy]butoxy]propylcarbamoyl]benzoyl]amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate

InChI

InChI=1S/C42H51N7O10S/c1-42(2,3)59-41(56)48-19-16-31-33(25-48)60-40(45-31)47-36(52)27-10-8-26(9-11-27)35(51)44-18-7-23-58-21-5-4-20-57-22-6-17-43-28-12-13-29-30(24-28)39(55)49(38(29)54)32-14-15-34(50)46-37(32)53/h8-13,24,32,43H,4-7,14-23,25H2,1-3H3,(H,44,51)(H,45,47,52)(H,46,50,53)

InChI Key

SBZKPBAZELGQJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)NCCCOCCCCOCCCNC4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.